molecular formula C19H14ClN3O3 B13360824 Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13360824
M. Wt: 367.8 g/mol
InChI Key: JETFFBOINXWFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 6-chloro substituent on the pyridine ring, a 2-furyl group at position 2, and a methyl benzoate moiety linked via an amino group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-furylamine with 6-chloro-3-formylimidazo[1,2-a]pyridine under acidic conditions to form the intermediate imine. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it can interfere with signaling pathways, leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine core is a versatile scaffold modified to tune pharmacokinetic and pharmacodynamic properties. Key analogs include:

Alpidem and Zolpidem

  • Alpidem : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide (withdrawn due to hepatotoxicity) .
  • Zolpidem: N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (a safe hypnotic) . Comparison: The 4-chlorophenyl group in Alpidem contributes to toxicity, while Zolpidem’s 4-methylphenyl and methyl groups reduce metabolic liabilities. The target compound’s 2-furyl group, being a heteroaromatic ring, may offer improved solubility and reduced toxicity compared to chlorophenyl analogs.

BAY10000493 and BAY2341237

  • BAY10000493 : Inhibits K2P3.1 channels via a 4-bromophenyl and piperazinylmethyl substituent .
  • BAY2341237 : Features a 4-chlorophenyl group and trifluoromethoxypyridine .
    • Comparison : These compounds highlight the importance of bulky substituents (e.g., piperazinylmethyl) for target binding. The target compound’s methyl benzoate group may influence lipophilicity and membrane permeability differently.

Physicochemical Properties

Key data from analogs (Table 1):

Compound Name Substituents Melting Point (°C) Solubility Insights Reference
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Quinazolin-6-yl, methyl(p-tolyl)amino 172.8–174.3 Moderate lipophilicity
(Z)-2-(4-(2-Chloro-6-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate Fluorophenyl, acetate ester >300 Low aqueous solubility
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile 4-Chlorophenyl, acetonitrile Not reported High reactivity (nitrile)
  • Target Compound Insights: The methyl benzoate ester may enhance solubility compared to acetonitrile () but reduce it relative to amides (e.g., CLINME in ).

Toxicity Considerations

  • Alpidem vs. Zolpidem : Alpidem’s hepatotoxicity is linked to its dipropylacetamide and 4-chlorophenyl groups, whereas Zolpidem’s dimethylacetamide and 4-methylphenyl substituents mitigate this risk . The target compound’s lack of chlorophenyl groups and presence of a metabolically stable ester may improve safety.

Biological Activity

Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H14ClN3O2\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

It features an imidazo[1,2-a]pyridine ring system, which is known for its pharmacological properties. The presence of a chloro group and a furan moiety enhances its biological profile.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor activity . In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .

Table 1: Antitumor Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Methyl 2-{[6-chloro-2-(2-furyl)...}TBDTBD

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

2. Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor , particularly targeting kinases involved in tumor progression. For example, imidazo[1,2-a]pyridine derivatives have been reported as effective inhibitors of c-Kit kinase, which is implicated in various cancers .

Table 2: Enzyme Inhibition Potency of Imidazo Derivatives

CompoundTarget EnzymeInhibition TypeIC50 (µM)
Compound Cc-KitCompetitiveTBD
Compound DOther KinaseNon-competitiveTBD

Case Studies

In a study evaluating a series of imidazo derivatives, it was found that those with a furan substitution exhibited enhanced binding affinity to DNA compared to their non-furan counterparts. This suggests that this compound may similarly interact with DNA, potentially leading to antitumor effects .

Q & A

Q. What are the common synthetic routes for Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate, and what challenges arise during its multi-step synthesis?

Answer:
Synthesis typically involves cyclocondensation of precursors like 3-amino-6-chloropyridazine with dichloroacetone to form the imidazo[1,2-a]pyridine core, followed by nitration and substitution reactions. Key challenges include:

  • Regioselectivity control during nitration (e.g., ensuring substitution at position 3) .
  • Efficient coupling of the 2-furyl group, which may require palladium-catalyzed cross-coupling or nucleophilic substitution under controlled conditions .
  • Solvent optimization (e.g., 1,2-dimethoxyethane or DMF) to improve reaction yields and reduce side products .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Answer:

  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .
  • Characterization: Employ NMR (¹H/¹³C) to confirm substitution patterns, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What advanced strategies optimize reaction yields for introducing the 2-furyl substituent?

Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by enhancing reaction homogeneity .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings for furyl group introduction, with careful control of ligand-to-metal ratios .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to prevent premature decomposition of sensitive intermediates .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?

Answer:
Comparative studies of analogs reveal:

Substituent PositionGroupEffect on ActivityReference
6-positionChlorineEnhances metabolic stability and target affinity
2-position2-Furyl vs. 4-FluorophenylFuryl groups improve solubility but may reduce kinase inhibition potency
3-positionAmino linkageCritical for hydrogen bonding with biological targets (e.g., kinases)

Q. How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control for pH/temperature variations .
  • Structural validation : Confirm batch-to-batch purity via HPLC-MS to rule out impurities affecting activity .
  • SAR studies : Compare analogs (e.g., replacing 2-furyl with 4-methylphenyl) to isolate substituent-specific effects .

Q. What methodologies are recommended for studying target interactions and mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on the amino-benzoate moiety’s role in binding .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) for target proteins .
  • Kinase inhibition assays : Screen against a panel of 50+ kinases to identify selectivity profiles .

Q. How can researchers address low solubility in pharmacological assays?

Answer:

  • Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in cell-based assays .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What analytical techniques detect and quantify degradation products during stability studies?

Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
    • UPLC-PDA : Monitor degradation pathways (e.g., ester hydrolysis to benzoic acid) .
    • LC-MS/MS : Identify and quantify oxidative byproducts (e.g., furan ring oxidation) .

Q. How does the methyl ester group influence pharmacokinetic properties?

Answer:

  • Metabolism : Esterases hydrolyze the ester to the carboxylic acid, altering absorption and half-life. Use plasma esterase assays to evaluate hydrolysis rates .
  • Lipophilicity : LogP increases by ~1.5 units compared to the acid form, impacting membrane permeability (measured via PAMPA assays) .

Q. What computational tools predict synthetic feasibility and reaction scalability?

Answer:

  • Retrosynthesis software (e.g., Chematica) identifies optimal routes using available precursors .
  • DFT calculations : Model transition states for nitration and substitution steps to predict regioselectivity .
  • Process mass intensity (PMI) analysis : Evaluate green chemistry metrics (e.g., solvent usage) for scalable synthesis .

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O3/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3

InChI Key

JETFFBOINXWFRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.